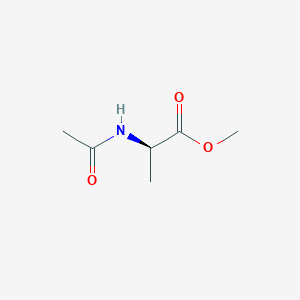

(R)-Methyl 2-acetamidopropanoate

Description

(R)-Methyl 2-acetamidopropanoate (CAS 19914-36-4) is a chiral compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and amino acid derivatives. Key properties include:

Propriétés

IUPAC Name |

methyl (2R)-2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426223 | |

| Record name | (R)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-36-4 | |

| Record name | (R)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-D-alanine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of D-Alanine

Esterification converts the carboxylic acid moiety of D-alanine into a methyl ester. Two primary methods dominate the literature:

Chlorotrimethylsilane-Mediated Esterification

This method employs chlorotrimethylsilane (TMSCl) as a silylating agent to activate methanol for nucleophilic attack. D-Alanine reacts with TMSCl in methanol at room temperature, yielding D-alanine methyl ester hydrochloride in 85–95% yield. The reaction mechanism involves in situ generation of trimethylsilyl esters, which facilitate methanolysis under mild conditions.

Reaction Conditions

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) in methanol protonates the carboxylic acid, forming an acyl chloride intermediate that undergoes methanolysis to produce the methyl ester. This method is widely used for its efficiency and scalability.

Reaction Conditions

N-Acetylation of D-Alanine Methyl Ester

The amino group of D-alanine methyl ester is acetylated using acetic anhydride under basic conditions. Sodium bicarbonate deprotonates the amino group, enabling nucleophilic acyl substitution.

Reaction Conditions

-

Reagents : D-Alanine methyl ester hydrochloride (53.4 mmol), acetic anhydride (64.5 mmol), 5% NaHCO₃ (150 mL)

-

Time : 4 hours at 0°C to room temperature

Mechanistic Insight

The reaction proceeds via initial deprotonation of the ammonium salt to free the amine, followed by acetylation. The use of aqueous sodium bicarbonate ensures mild conditions, preventing ester hydrolysis.

Comparative Analysis of Synthetic Methods

The choice of esterification method impacts yield, purity, and practicality. A comparative evaluation is provided below:

Stereochemical Considerations and Chiral Integrity

The R-configuration of the final product is inherited exclusively from the D-alanine starting material. Critical factors influencing stereochemical retention include:

-

Low Reaction Temperatures : Esterification and acetylation at 0–25°C prevent epimerization.

-

Avoiding Strong Bases : Sodium bicarbonate in acetylation maintains a pH that minimizes racemization.

Verification of Chirality

Chiral HPLC or polarimetry confirms enantiomeric excess (ee > 99%) when starting from D-alanine.

Industrial-Scale Adaptations and Process Optimization

Patent literature describes adaptations for large-scale production, emphasizing solvent recovery and byproduct management:

Ethylene Dichloride as a Reaction Solvent

A patent method uses ethylene dichloride to facilitate sulfur oxychloride-mediated esterification, enabling efficient solvent reuse and tail gas scrubbing with NaOH.

Key Steps

-

Esterification : D-Alanine, SOCl₂, and dimethylformamide (DMF) catalyst in ethylene dichloride under reflux.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analyse Des Réactions Chimiques

Types of Reactions

®-Methyl 2-acetamidopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Produces ®-2-acetamidopropanoic acid.

Reduction: Yields ®-2-acetamidopropanol.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neurological Disorders

(R)-Methyl 2-acetamidopropanoate serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its structural characteristics may enhance binding affinity to specific biological targets, making it relevant in drug development aimed at conditions like Alzheimer's disease and multiple sclerosis.

Anticancer Research

The compound has shown potential in anticancer research due to its ability to modulate enzyme activities and receptor interactions. Studies have indicated that the acetamido group allows for hydrogen bonding with enzymes, which may inhibit tumor growth by interfering with metabolic pathways .

The biological activities of this compound are attributed to its ability to interact with various biological macromolecules:

- Enzyme Interaction : The compound has been studied for its binding affinity to enzymes involved in metabolic processes. For example, it may influence the activity of butyrylcholinesterase, which is implicated in neurodegenerative diseases .

- Inflammatory Response Modulation : Its potential anti-inflammatory properties make it a candidate for further research in treating inflammatory conditions.

Case Study 1: Interaction Studies

Research has demonstrated that this compound can modulate enzyme-substrate interactions. One study focused on its binding affinity with human butyrylcholinesterase, revealing insights into its mechanism of action and therapeutic potential in neurodegenerative diseases .

Case Study 2: Synthesis and Biological Testing

In another study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the acetamido group significantly impacted the compound's efficacy against cancer cell lines, showcasing its versatility as a lead compound in drug development .

Mécanisme D'action

The mechanism of action of ®-Methyl 2-acetamidopropanoate involves its role as an intermediate in various biochemical pathways. It can participate in enzymatic reactions where it is converted to other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.

Comparaison Avec Des Composés Similaires

Indole-Modified Derivatives

Compounds such as Methyl (2S)-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3h) and Methyl (2S)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2-acetamidopropanoate (3i) () share the core 2-acetamidopropanoate structure but incorporate indole rings with aryl substituents. Key differences include:

| Compound | Molecular Formula | Substituent | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| (R)-Methyl 2-acetamidopropanoate | C₆H₁₁NO₃ | None | No data | Simple structure, chiral backbone |

| 3h | C₂₀H₁₈FN₃O₃ | 4-Fluorophenyl indole | 212–216 | High melting point due to aromatic stacking; potential kinase inhibitor |

| 3i | C₂₀H₁₈BrN₃O₃ | 4-Bromophenyl indole | 74–75 | Lower melting point than 3h, likely due to bromine’s steric effects |

Dimeric Disulfide Derivatives

N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS 32381-28-5) is a dimeric compound with a disulfide bridge, structurally described as (2R,2'R)-Dimethyl 3,3'-disulfanediylbis(2-acetamidopropanoate) (). Key distinctions:

| Property | This compound | N,N'-Diacetyl-L-cystine Dimethyl Ester |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | C₁₂H₂₀N₂O₆S₂ |

| Molecular Weight | 145.16 | 352.42 |

| Reactivity | Stable under dry conditions | Sensitive to reducing agents |

| Applications | Chiral synthesis | Reference material for peptide studies |

Alkylating Agent Derivatives

Methyl (R)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate () introduces a bis(2-chloroethyl)amino group, a hallmark of nitrogen mustard alkylating agents. While physical data are sparse, structural analysis reveals:

- Contrast : Unlike the parent compound, this derivative is biologically active but likely requires stringent handling due to toxicity.

Thiol-Containing Derivatives

(2R)-2-Acetamido-N-methyl-3-sulfanylpropanamide (CAS 10061-65-1) features a sulfhydryl (-SH) group (). Key comparisons:

| Property | This compound | (2R)-2-Acetamido-N-methyl-3-sulfanylpropanamide |

|---|---|---|

| Functional Groups | Ester, acetamide | Thiol, methylamide |

| Stability | Stable | Prone to oxidation (disulfide formation) |

| Applications | Synthesis | Biochemical studies (e.g., cysteine analogs) |

- Synthesis Relevance : The thiol group enables conjugation or metal coordination, expanding utility in bioconjugation chemistry .

Activité Biologique

(R)-Methyl 2-acetamidopropanoate, a chiral compound with the molecular formula C₆H₁₁NO₃, is increasingly recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an ester functional group and a secondary amide, which contribute to its chemical reactivity. It serves as a building block in the synthesis of complex organic molecules and is particularly significant in the development of pharmaceuticals due to its chiral nature, allowing for the creation of enantiomerically pure compounds.

The biological activity of this compound can be attributed to its role as an intermediate in various biochemical pathways. It participates in enzymatic reactions, leading to the formation of biologically active compounds. Its mechanism of action varies depending on the specific application and the final product synthesized from it. Notably, it has been shown to influence metabolic pathways by acting as a methyl donor in biochemical processes, which can modify gene expression through methylation.

Biological Activities

- Anticonvulsant Activity : Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study involving various substituted derivatives, compounds with polar aprotic substituents showed enhanced sodium channel modulation, leading to potential therapeutic applications in treating epilepsy .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects in rodent models. Certain derivatives were found to exhibit protective indices comparable to established antiseizure medications, suggesting their potential utility in neurological disorders .

- Synthesis of Amino Acids and Peptides : As a precursor for amino acids and peptides, this compound is crucial in peptide synthesis. It can be incorporated into peptide chains using standard coupling methods, allowing researchers to investigate the biological roles of D-amino acids within various peptide sequences.

Case Study 1: Anticonvulsant Derivatives

A study focused on synthesizing 13 derivatives of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide revealed that specific R-substituents significantly impacted pharmacological activities. Compounds with polar aprotic substituents exhibited strong anticonvulsant effects while maintaining low neurotoxicity profiles .

| Compound | ED50 (mg/kg) | Neurotoxicity | Remarks |

|---|---|---|---|

| (R)-1 | 14 | Moderate | Standard reference compound |

| (R)-3 | 13 | Low | Enhanced activity |

| (R)-5 | 36 | High | Increased neurotoxicity |

Case Study 2: Peptide Synthesis

In another investigation, this compound was utilized as a substrate analog for enzymes involved in D-alanine processing. This study provided insights into enzyme mechanisms and potential drug design targeting specific metabolic pathways.

Q & A

Q. What are the standard synthetic routes for (R)-Methyl 2-acetamidopropanoate, and how is enantiomeric purity ensured?

The compound is typically synthesized via stereoselective methods, such as the catalytic hydrogenation of 2-acetamidoacrylic acid methyl ester or enzymatic resolution of racemic mixtures. Enantiomeric purity is critical and verified using chiral HPLC or polarimetry. For example, asymmetric hydrogenation with transition-metal catalysts (e.g., Rh or Ru complexes) can achieve >98% enantiomeric excess (ee) . NMR (¹H, ¹³C) and mass spectrometry are used to confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and functional groups, particularly the acetamido and methyl ester moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (e.g., ~1740 cm⁻¹ for ester C=O). Chiral chromatography is required to assess enantiomeric purity .

Q. How does the stereochemistry of this compound influence its biological activity?

The (R)-configuration is critical for interactions with chiral biological targets. For example, in neuropharmacology, the stereochemistry affects binding affinity to enzymes like monoamine oxidase (MAO), as seen in structurally related acetamidopropanoate derivatives. Inactivity in the (S)-enantiomer underscores the need for rigorous stereochemical control during synthesis .

Advanced Research Questions

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Scaling up asymmetric hydrogenation requires optimizing catalyst loading, hydrogen pressure, and solvent systems to maintain enantioselectivity. For instance, replacing Rh with Ru catalysts may reduce costs but necessitates temperature control (~50–80°C). Impurity profiling (e.g., via LC-MS) and recrystallization in non-polar solvents (hexane/ethyl acetate) improve yield and purity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., pH, enzyme isoforms) or impurity profiles. Systematic replication under controlled parameters (e.g., standardized MAO inhibition assays at pH 7.4) and orthogonal validation (e.g., molecular docking studies) are recommended. Cross-referencing with structural analogs (e.g., 3-(4-aminophenyl) derivatives) can clarify structure-activity relationships .

Q. What strategies are effective in studying the environmental impact of this compound in agrochemical applications?

Ecotoxicological assessments should include hydrolysis studies (e.g., at pH 4–9 to simulate soil/water conditions) and biodegradation assays using OECD 301 protocols. Metabolite identification via high-resolution LC-MS is critical, as trifluoromethyl or chlorinated byproducts (common in related herbicides) may persist in ecosystems .

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

Solvent polarity and temperature dictate regioselectivity. For example, in SN2 reactions, polar aprotic solvents (DMF, DMSO) favor attack at the methyl ester carbonyl, while lower temperatures (−20°C) reduce side reactions. Steric effects from the acetamido group further guide selectivity, as shown in analogs with substituted aryl groups .

Methodological Guidance

Q. Designing experiments to assess the neuroprotective mechanisms of this compound: What models are most predictive?

Use primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stressors (e.g., H₂O₂). Measure markers like glutathione levels and caspase-3 activity. Comparative studies with MAO inhibitors (e.g., selegiline) and knockout models can isolate target pathways. Dose-response curves (1–100 μM) should account for metabolic stability in vitro .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and hydrolysis rates. Molecular dynamics simulations (AMBER or CHARMM force fields) model solvation effects and protein-ligand interactions. Software like Gaussian or Schrödinger Suite is recommended .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Document exact reaction conditions (e.g., catalyst batch, solvent grade) and validate intermediates at each step. Publish detailed spectral data (NMR shifts, MS fragments) in supplementary materials. Collaborative round-robin testing across labs minimizes equipment-specific variability .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values. Report confidence intervals and apply ANOVA for multi-group comparisons. Tools like GraphPad Prism or R (drc package) are standard. Ensure sample sizes meet power analysis criteria (α=0.05, β=0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.